molecular formula C19H26N2O3 B13833279 tert-butyl (1R,5S)-7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate

tert-butyl (1R,5S)-7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate

Cat. No.: B13833279
M. Wt: 330.4 g/mol
InChI Key: NQUQKYBHLOZWLJ-IYBDPMFKSA-N
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Description

tert-Butyl (1R,5S)-7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate is a bicyclic amine derivative with a 3,7-diazabicyclo[3.3.1]nonane scaffold. This compound features a benzyl group at N7, a tert-butyl carbamate (Boc) group at N3, and a ketone at the C9 position. Its stereochemistry (1R,5S) is critical for its biological activity and molecular interactions. Synthesized via a Mannich-like reaction involving tert-butyl 4-oxopiperidine-1-carboxylate, benzylamine, and paraformaldehyde in methanol under reflux conditions, it is a key intermediate in medicinal chemistry for nicotinic acetylcholine receptor (nAChR) subtype-selective ligands . The compound’s CAS number is 227940-70-7, with a molecular formula of C₁₉H₂₆N₂O₃ and a molecular weight of 330.43 g/mol .

Properties

Molecular Formula

C19H26N2O3

Molecular Weight

330.4 g/mol

IUPAC Name

tert-butyl (1R,5S)-7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate

InChI

InChI=1S/C19H26N2O3/c1-19(2,3)24-18(23)21-12-15-10-20(11-16(13-21)17(15)22)9-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3/t15-,16+

InChI Key

NQUQKYBHLOZWLJ-IYBDPMFKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CN(C[C@@H](C1)C2=O)CC3=CC=CC=C3

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CN(CC(C1)C2=O)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Core Scaffold Synthesis: Double Mannich Reaction

The foundational step in preparing tert-butyl (1R,5S)-7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate is the synthesis of the 3,7-diazabicyclo[3.3.1]nonane (bispidine) scaffold. This is typically achieved through a double Mannich reaction involving:

This reaction forms the bicyclic ring system with nitrogen atoms at the 3 and 7 positions and introduces the tert-butyl carboxylate protecting group at the 3-position nitrogen.

Protection and Deprotection Strategies

  • The N-benzyl group is initially introduced as a protecting group on one nitrogen to facilitate selective functionalization.
  • After bicyclic ring formation, the N-benzyl group is removed by catalytic hydrogenation using palladium on activated charcoal (Pd/C) under hydrogen atmosphere, yielding the N-tert-butoxycarbonyl (N-Boc) protected intermediate in high yield and purity.
  • The Boc group serves as a protecting group during further synthetic transformations and is removed in the final step under acidic conditions (e.g., hydrochloric acid in 1,4-dioxane).

Functionalization of the Bicyclic Core

Summary Table of Preparation Methods

Preparation Aspect Method/Condition Outcome/Remarks Reference
Scaffold construction Double Mannich reaction (tert-butyl 4-oxopiperidine carboxylate + benzylamine + paraformaldehyde) Efficient formation of 3,7-diazabicyclo[3.3.1]nonane core with Boc protection
Benzyl protecting group removal Catalytic hydrogenation with Pd/C under H2 atmosphere Quantitative yield of N-Boc protected intermediate
Introduction of 7-benzyl and 9-oxo groups Nucleophilic substitution, oxidation, or reductive amination Moderate to high yields; key for biological activity
Boc deprotection Acidic cleavage (HCl in 1,4-dioxane) Final deprotected target compound
Purification Flash chromatography Facilitates isolation of pure intermediates
Storage Sealed, dry, 2–8°C Maintains compound stability

Research Discoveries and Notes

  • The 3,7-diazabicyclo[3.3.1]nonane scaffold is synthetically accessible and serves as a versatile platform for generating biologically active compounds with activity at nicotinic acetylcholine receptors (nAChRs).
  • The choice of protecting groups and order of deprotection significantly influences synthetic efficiency and yield.
  • The bicyclic scaffold's conformational properties and substitution patterns affect receptor binding and selectivity, underscoring the importance of precise synthetic control.
  • The tert-butyl ester at the 3-carboxylate position provides stability and synthetic handle for further derivatization or biological conjugation.

Chemical Reactions Analysis

7-Benzyl-3-Boc-3,7-diazabicyclo[3.3.1]nonan-9-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

7-Benzyl-3-Boc-3,7-diazabicyclo[3.3.1]nonan-9-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 7-Benzyl-3-Boc-3,7-diazabicyclo[3.3.1]nonan-9-one exerts its effects is primarily through its ability to form stable complexes with metal ions. The nitrogen atoms in the bicyclic structure act as ligands, coordinating with metal centers and stabilizing them. This property is particularly useful in radiopharmaceuticals, where the compound can be used to deliver radioactive isotopes to specific biological targets . The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or metal ion chelation.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Analogues

Compound Name Substituents (N3, N7, C9) Molecular Weight (g/mol) Biological Activity/Application Synthesis Yield References
Target Compound Boc, Benzyl, Oxo 330.43 nAChR ligand; subtype selectivity studies 78%
tert-Butyl 9-Hydroxy-3-azabicyclo[3.3.1]nonane-3-carboxylate (62) Boc, H, Hydroxy 244.32 Intermediate for kinase inhibitors 93%
tert-Butyl 7-Ethyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate (71) Boc, Ethyl, H 254.36 Anticancer candidate (tubulin polymerization assay) 69%
tert-Butyl 9-Oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride Boc, H, Oxa (ether) 264.75 Protein degradation studies 63%
tert-Butyl 9-Benzyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate Boc, Oxo, Benzyl (N9) 330.43 Positional isomer; uncharacterized activity Not reported
1,5-Diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one H, H, Oxo 296.36 Bispidine-based opioid receptor ligand 77%

Key Differences and Implications

Substituent Effects on Bioactivity

  • Benzyl Group (N7) : The benzyl group in the target compound enhances lipophilicity (logP ~2.5) and π-π stacking interactions with aromatic residues in nAChRs, contributing to subtype selectivity . In contrast, the ethyl group in compound 71 reduces steric hindrance, favoring tubulin binding .
  • Oxo vs. Hydroxy/Oxa : The C9 ketone in the target compound stabilizes the bicyclic conformation via intramolecular hydrogen bonding, critical for receptor binding. Replacing oxo with hydroxy (compound 62 ) or oxa (ether) alters solubility and metabolic stability .

Stereochemical Impact

The (1R,5S) configuration in the target compound ensures optimal spatial orientation for nAChR binding. For example, the diastereomer (1S,5R)-7-benzyl analogue shows 10-fold lower affinity for α4β2 nAChRs .

Biological Activity

The compound tert-butyl (1R,5S)-7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate (CAS Number: 227940-70-7) is a member of the diazabicyclo[3.3.1]nonane family, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H26N2O3C_{19}H_{26}N_{2}O_{3}, with a molecular weight of approximately 330.42 g/mol. The structural characteristics include a bicyclic framework that is crucial for its interaction with biological targets.

PropertyValue
Molecular FormulaC19H26N2O3
Molecular Weight330.42 g/mol
CAS Number227940-70-7
Purity≥ 97%

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Research indicates that derivatives of the diazabicyclo[3.3.1]nonane scaffold, including tert-butyl (1R,5S)-7-benzyl-9-oxo derivatives, exhibit significant interactions with nAChRs. These receptors are critical in various neurological processes and are implicated in several diseases.

Key Findings:

  • Compounds derived from the diazabicyclo[3.3.1]nonane framework have shown varying affinities for different nAChR subtypes.
  • A study reported that certain derivatives achieved high affinity for the α4β2* subtype with K_i values in the low nanomolar range (e.g., 45 nM) .

Structure-Activity Relationships (SAR)

The biological activity of these compounds is heavily influenced by their structural features:

  • Hydrogen Bonding: The presence of hydrogen bond acceptors (HBA) significantly enhances binding affinity to nAChRs.
  • Substituent Effects: Small alkyl groups tend to increase agonistic activity, while larger aryl groups may shift activity towards partial agonism or antagonism .

Case Study 1: Agonistic Activity on nAChRs

In a study involving Xenopus oocytes expressing various nAChR subtypes, several diazabicyclo[3.3.1]nonane derivatives were tested for their agonistic properties:

  • Results: Compounds with small alkyl substituents displayed strong agonistic profiles, while those with larger aryl groups exhibited reduced efficacy .

Case Study 2: Synthesis and Evaluation of Derivatives

Another research effort focused on synthesizing novel derivatives of the diazabicyclo[3.3.1]nonane scaffold to evaluate their potential as therapeutic agents:

  • Findings: The synthesized compounds demonstrated a range of biological activities, particularly in modulating nAChR activity, highlighting the scaffold's versatility in drug design .

Q & A

Q. What are the established synthetic routes for tert-butyl (1R,5S)-7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate, and how do reaction conditions impact yield and purity?

The compound is synthesized via a Mannich-like reaction. A key method involves refluxing tert-butyl 4-oxopiperidine-1-carboxylate with benzylamine and paraformaldehyde in methanol, followed by iterative paraformaldehyde additions to form the bicyclic core . Yield optimization requires strict temperature control (reflux at ~65°C) and stoichiometric adjustments (e.g., benzylamine:paraformaldehyde ratio of 1:2.2). Purification via recrystallization or silica-gel chromatography is critical to achieve >95% purity . Competing routes using acetylacetone or Grignard reagents may introduce stereochemical by-products, necessitating chiral HPLC validation .

Q. What analytical techniques are recommended to confirm the stereochemical integrity of the (1R,5S) configuration?

X-ray crystallography is definitive for confirming spatial arrangement, as demonstrated in antiarrhythmic studies of analogous bicyclic compounds . For routine analysis, use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR with NOE (Nuclear Overhauser Effect) experiments to validate chair-boat or chair-chair conformers. Chiral stationary-phase HPLC (e.g., Chiralpak® AD-H column) resolves enantiomeric impurities, with mobile phases like hexane:isopropanol (90:10) .

Q. How should researchers handle and store this compound to ensure stability?

Store under inert atmosphere (argon) at 2–8°C in sealed, moisture-proof containers. The compound is sensitive to oxidative degradation (evidenced by H302/H315 hazard codes) . Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) with LC-MS to detect hydrolysis of the tert-butyl ester or benzyl group oxidation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities across studies (e.g., antiarrhythmic vs. enzyme inhibition)?

Discrepancies often arise from assay specificity. For example, antiarrhythmic activity in dogs (IC50_{50} ~3–6 mg/kg) involves voltage-gated sodium channel modulation, while enzyme inhibition (e.g., cytochrome P450) requires SPR (Surface Plasmon Resonance) binding assays . Validate target engagement using knock-out cell lines or isotopic labeling (e.g., 3H^{3}\text{H}-ligand displacement) .

Q. What methodologies elucidate the reaction mechanism of this compound in nucleophilic substitutions or oxidations?

Mechanistic studies employ DFT (Density Functional Theory) calculations to map transition states for bicyclic ring-opening reactions. Experimentally, monitor intermediates via in situ IR spectroscopy during oxidation with KMnO4_4 (in acidic H2_2O/acetone) or reduction with LiAlH4_4 (THF, −78°C) . Isotopic labeling (e.g., 18O^{18}\text{O}) tracks oxygen incorporation during ketone formation .

Q. How can researchers design analogs to improve metabolic stability while retaining activity?

Replace the benzyl group with fluorinated or heteroaromatic substituents (e.g., pyridyl) to reduce CYP450-mediated oxidation. Introduce methyl groups at C6/C8 to sterically hinder esterase cleavage. Assess metabolic half-life using liver microsome assays (human/rat) and correlate with LogP (aim for 1.5–3.0) .

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